molecular formula C19H25NO2 B6612559 Berlafenone, (R)- CAS No. 1394906-83-2

Berlafenone, (R)-

Katalognummer: B6612559
CAS-Nummer: 1394906-83-2
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: DBHPVKNFKBKJCE-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Berlafenone (C₁₉H₂₅NO₂, molecular weight 299.41 g/mol) is a racemic sodium channel antagonist initially investigated as a Class Ic antiarrhythmic agent . Its development was discontinued despite promising preclinical studies demonstrating its ability to modulate cardiac sodium channels, thereby stabilizing myocardial electrical activity . Structurally, Berlafenone features a biphenyl ether backbone with a tert-butylamino-propanol substituent, as indicated by its SMILES notation: Cl.CC (C)(C)NCC(O)COC1=C(C=CC=C1)C2=CC=CC=C2 . The compound’s stereochemistry (racemic mixture) and its hydrochloride salt (C₁₉H₂₅NO₂·ClH, molecular weight 335.87 g/mol) were characterized in studies evaluating its electrophysiological and hemodynamic effects .

Eigenschaften

IUPAC Name

(2R)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHPVKNFKBKJCE-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394906-83-2
Record name Berlafenone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394906832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BERLAFENONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI0GI3B15S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Berlafenone, ®- involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the amino group: This step involves the use of a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Formation of the final product: The final step involves the reaction of the intermediate with a suitable protecting group, followed by deprotection to yield Berlafenone, ®-.

Industrial Production Methods: Industrial production of Berlafenone, ®- typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-pressure reactors for the Suzuki coupling reaction and continuous flow reactors for the reductive amination step. The final product is purified using techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Berlafenone, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Berlafenone, ®- can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the fully reduced amine.

    Substitution: The major products are the substituted derivatives of Berlafenone, ®-.

Wissenschaftliche Forschungsanwendungen

Berlafenone, ®- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of Berlafenone, ®- involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Discontinuation

Berlafenone’s discontinuation highlights challenges in balancing sodium channel blockade efficacy and cardiac safety. Preclinical studies noted its negative inotropic effects, albeit less severe than Alprafenone, which may have contributed to its termination despite structural optimizations . Additionally, the racemic nature of Berlafenone could introduce pharmacokinetic variability, a common hurdle in antiarrhythmic drug development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.